

Application Notes and Protocols: Bis(2-hydroxyethyl) terephthalate for Synthesizing Polyester Polyols

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Compound of Interest

Compound Name: *Bis(2-hydroxyethyl) terephthalate*

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This document provides detailed application notes and experimental protocols for the synthesis of polyester polyols using **bis(2-hydroxyethyl) terephthalate** (BHET). BHET, a monomer often derived from the glycolysis of waste polyethylene terephthalate (PET), serves as a valuable precursor for creating a variety of polyester polyols with applications in polyurethanes, coatings, resins, and biomaterials.^{[1][2][3][4][5][6]}

Introduction

Polyester polyols are oligomers characterized by the presence of multiple hydroxyl (-OH) groups and ester (-COO-) functionalities. Their properties can be tailored by carefully selecting the monomers and reaction conditions. BHET is an attractive building block for polyester polyols due to its aromatic terephthalate core, which imparts rigidity and thermal stability, and its two primary hydroxyl groups that enable polymerization.^{[4][7]} The use of BHET derived from recycled PET also offers a sustainable approach to polymer synthesis.^{[1][2][8][9]} These polyester polyols can be further reacted with isocyanates to form polyurethanes for a wide range of applications, including flexible and rigid foams, elastomers, and coatings.^{[3][4][9]}

Synthesis of Polyester Polyols from BHET

The synthesis of polyester polyols from BHET typically involves a polycondensation or transesterification reaction with a dicarboxylic acid and/or a glycol.^{[10][11]} The choice of co-monomers allows for the tuning of the final properties of the polyol, such as its molecular weight, hydroxyl value, and viscosity.

Experimental Protocol: Synthesis by Polycondensation

This protocol describes the synthesis of a polyester polyol via melt polycondensation of BHET with a dicarboxylic acid (e.g., adipic acid) and a glycol (e.g., ethylene glycol).

Materials:

- **Bis(2-hydroxyethyl) terephthalate (BHET)**
- Adipic acid
- Ethylene glycol (EG)
- Catalyst (e.g., Dibutyltin dilaurate (DBTDL) or stannous octoate)
- Nitrogen gas supply
- Three-necked round-bottom flask
- Mechanical stirrer
- Heating mantle with temperature controller
- Dean-Stark apparatus with condenser
- Vacuum pump

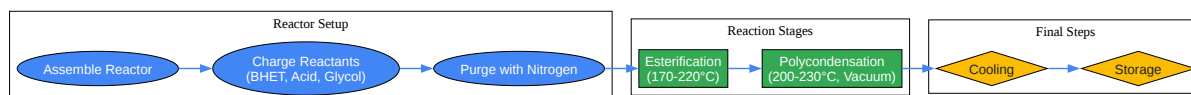
Procedure:

- **Reactor Setup:** Assemble a three-necked round-bottom flask with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus connected to a condenser.
- **Charging Reactants:** Charge the flask with the desired molar ratios of BHET, adipic acid, and ethylene glycol. A common molar ratio of diacid to diol is in the range of 1:1.05 to 1:1.9 to

ensure hydroxyl termination.[12]

- Inert Atmosphere: Purge the reactor with nitrogen gas for 15-20 minutes to remove any residual air and moisture. Maintain a gentle nitrogen flow throughout the initial stage of the reaction.
- First Stage - Esterification:
 - Begin stirring and gradually heat the mixture to 140-160°C.
 - Increase the temperature to 170-220°C.[11] Water will start to form as a byproduct of the esterification reaction and will be collected in the Dean-Stark trap.
 - Maintain this temperature until the majority of the theoretical amount of water has been collected. This stage can take several hours.
- Second Stage - Polycondensation:
 - Cool the reaction mixture slightly and add the catalyst (e.g., 0.1-0.5 wt% of the total reactants).
 - Gradually reduce the pressure inside the reactor using a vacuum pump to facilitate the removal of excess glycol and drive the polymerization reaction forward.
 - Slowly increase the temperature to 200-230°C.[13]
 - Continue the reaction under vacuum until the desired viscosity or acid value is reached. This can be monitored by taking samples periodically for analysis.
- Cooling and Storage:
 - Once the reaction is complete, cool the reactor to room temperature under a nitrogen atmosphere.
 - The resulting polyester polyol can then be discharged and stored in a sealed container.

Synthesis Workflow



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Caption: Workflow for polyester polyol synthesis.

Characterization of Polyester Polyols

The synthesized polyester polyols should be characterized to determine their key properties, which will dictate their suitability for specific applications.

Experimental Protocols: Characterization

3.1.1. Determination of Hydroxyl Value

The hydroxyl value (OHV) is a measure of the concentration of hydroxyl groups in the polyol and is expressed in mg KOH/g.

- Method: ASTM E222 (Standard Test Methods for Hydroxyl Groups Using Acetic Anhydride Acetylation).
- Procedure:
 - Accurately weigh a known amount of the polyester polyol into an Erlenmeyer flask.
 - Add a known excess of acetylating reagent (a solution of acetic anhydride in pyridine or another suitable solvent).
 - Heat the mixture to reflux for a specified time to ensure complete acetylation of the hydroxyl groups.

- Cool the mixture and add a known amount of water to hydrolyze the excess acetic anhydride to acetic acid.
- Titrate the resulting solution with a standardized solution of potassium hydroxide (KOH) using a suitable indicator (e.g., phenolphthalein).
- Perform a blank titration without the polyol sample.
- Calculate the hydroxyl value using the difference in the titration volumes between the blank and the sample.

3.1.2. Determination of Acid Value

The acid value (AV) is a measure of the residual carboxylic acid groups in the polyol, expressed in mg KOH/g.

- Method: ASTM D4662 (Standard Test Methods for Polyurethane Raw Materials: Determination of Acid and Alkalinity Numbers of Polyols).
- Procedure:
 - Dissolve a known weight of the polyester polyol in a suitable solvent (e.g., a mixture of toluene and ethanol).
 - Titrate the solution with a standardized solution of KOH in ethanol using a potentiometric titrator or a colorimetric indicator (e.g., phenolphthalein) to the endpoint.
 - Calculate the acid value based on the volume of KOH solution used.

3.1.3. Molecular Weight Determination

The molecular weight of the polyester polyol can be determined using Gel Permeation Chromatography (GPC).

- Method: ASTM D5296 (Standard Test Method for Molecular Weight Averages and Molecular Weight Distribution of Polystyrene by High-Performance Size-Exclusion Chromatography).
- Procedure:

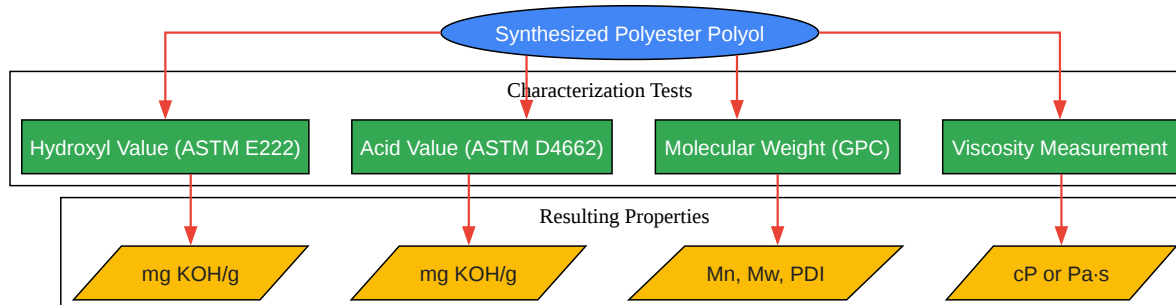
- Prepare a dilute solution of the polyester polyol in a suitable solvent (e.g., tetrahydrofuran, THF).
- Calibrate the GPC instrument using polystyrene standards of known molecular weights.
- Inject the sample solution into the GPC system.
- The components of the sample are separated based on their hydrodynamic volume as they pass through the column.
- The molecular weight averages (M_n , M_w) and polydispersity index (PDI) are calculated from the elution profile relative to the calibration curve.

3.1.4. Viscosity Measurement

The viscosity of the polyester polyol is an important parameter for processing.

- Method: ASTM D4878 (Standard Test Methods for Polyurethane Raw Materials: Determination of Viscosity of Polyols).
- Procedure:
 - Use a rotational viscometer (e.g., Brookfield viscometer) with a suitable spindle.
 - Maintain the polyol sample at a constant temperature (e.g., 25°C) using a water bath.
 - Measure the torque required to rotate the spindle at a constant speed, which is then converted to a viscosity value (typically in centipoise, cP, or Pascal-seconds, Pa·s).

Characterization Workflow



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Caption: Workflow for polyester polyol characterization.

Quantitative Data Summary

The properties of polyester polyols synthesized from BHET can vary significantly depending on the specific reactants and reaction conditions used. The following tables provide a summary of typical quantitative data.

Table 1: Typical Reaction Conditions for Polyester Polyol Synthesis

| Parameter | Value | Reference |
|----------------------------------|---------------------------|----------------------|
| Esterification Temperature | 170 - 220 °C | [11] |
| Polycondensation Temperature | 200 - 230 °C | [13] |
| Reaction Time (Esterification) | 2 - 3 hours | [13] |
| Reaction Time (Polycondensation) | 1.5 - 5 hours | [13] |
| Catalyst Concentration | 30 - 60 ppm or ~0.1-2 wt% | [13] |
| Pressure (Polycondensation) | Vacuum (e.g., 125 mmHg) | |

Table 2: Typical Properties of BHET-based Polyester Polyols

| Property | Typical Range | Reference |
|----------------------------|---------------|-----------|
| Hydroxyl Value (mg KOH/g) | 20 - 400 | [13][14] |
| Acid Value (mg KOH/g) | < 1.0 | [13] |
| Molecular Weight (g/mol) | 400 - 3000 | [12] |
| Viscosity @ 25°C (cP) | 500 - 10,000 | [14] |
| Water Content (%) | ≤ 0.03 | [13] |

Applications

Polyester polyols derived from BHET are versatile materials with a wide range of applications, including:

- Polyurethane Foams: Both rigid and flexible polyurethane foams for insulation, cushioning, and structural applications.[4][9]
- Coatings: Protective and decorative coatings with good chemical and mechanical resistance. [4][8]
- Adhesives and Sealants: Formulations for bonding various substrates.
- Elastomers: Flexible and durable materials for various industrial and consumer products.[4]
- Biomaterials: Due to their biocompatibility and biodegradability, some formulations are being explored for tissue engineering and drug delivery systems.[10]

The use of BHET, particularly from recycled sources, in the synthesis of polyester polyols represents a significant step towards a more sustainable and circular economy in the polymer industry.[1][2][3][4]

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